molecular formula C12H10N2O3S B2561913 methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate CAS No. 313226-11-8

methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate

Cat. No.: B2561913
CAS No.: 313226-11-8
M. Wt: 262.28
InChI Key: RVPDAFREEZSBDU-TWGQIWQCSA-N
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Description

Methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate ( 313226-11-8) is a high-purity chemical compound supplied for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. With a molecular formula of C12H10N2O3S and a molecular weight of 262.28 g/mol , this molecule features a distinctive structure comprising a benzoate ester linked to a 2-amino-4-oxo-1,3-thiazole ring via a (Z)-configured methylidene bridge . This conjugated system is significant for its potential as a building block in medicinal chemistry and chemical biology. Researchers value this scaffold for developing novel molecules with potential biological activity. The 2-amino-4-oxo-1,3-thiazole (thiazolone) core is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . The specific (Z)-stereochemistry of the exocyclic double bond is crucial for its spatial orientation and intermolecular interactions. The methyl benzoate moiety offers a handle for further chemical modifications via hydrolysis or transesterification reactions, allowing for the synthesis of a wider library of analogs . This compound requires cold-chain transportation to ensure its stability and integrity during shipping .

Properties

IUPAC Name

methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPDAFREEZSBDU-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, thiourea can react with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Introduction of the Benzoate Group: The benzoate group can be introduced via esterification. This involves reacting the thiazole derivative with methyl 4-formylbenzoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is its antimicrobial activity. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a study conducted by Adeel-Sharif et al., several Schiff bases derived from salicylaldehyde were synthesized and tested for their antimicrobial activities. The results showed that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly function as an effective antimicrobial agent due to its structural similarities to these compounds .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promise in antifungal applications. Studies have indicated that thiazole derivatives can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.

Case Study: Antifungal Activity

A research paper highlighted the synthesis of thiazole-based compounds and their evaluation against fungal strains. The results demonstrated that these compounds possess significant antifungal activity, which could be attributed to their ability to disrupt fungal cell wall synthesis .

Anticancer Potential

This compound has also been explored for its anticancer properties. The compound's structural framework allows it to interact with biological targets involved in cancer progression.

Case Study: Cytotoxic Activity

In a study focusing on the anticancer potential of thiazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on various cancer cell lines. One compound exhibited notable antiproliferative activity with a GI50 value of 3.8μM3.8\mu M against the DU145 prostate cancer cell line, illustrating the potential of this compound as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as binding to the active site of an enzyme or interfering with protein-protein interactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(Z)-(2-Amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic Acid

  • Molecular Formula : C₁₁H₈N₂O₃S
  • Molecular Weight : 248.26 g/mol
  • Key Difference : Substitution of the methyl ester group with a carboxylic acid (-COOH) at the benzoate position .

BTBO Series (Schiff Base Thiazole Derivatives)

  • Example: 4-(4-(2-(substituted benzylidene amino)thiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one
  • Synthesis : Prepared via Schiff base reactions between aromatic aldehydes and a primary amine-containing thiazole intermediate .
  • Activity : These compounds exhibit anticonvulsant properties , contrasting with the anticancer focus of the target compound .

Selenazol Analogs

  • Example: AlkylZ-2-(2-amino-4-oxo-1,3-selenazol-5(4H)-ylidene)acetates
  • Key Difference : Replacement of the sulfur atom in the thiazole ring with selenium, forming a 1,3-selenazol-5(4H)-one core .
  • Synthesis: Produced via stereoselective Michael addition of selenourea to acetylenic esters under solvent-free conditions.
  • Implications : Selenium’s larger atomic size and redox-active nature may alter electronic properties and biological interactions compared to sulfur-containing analogs.

Functional Group Variants

Mercapto-Substituted Thiazole

  • Example : 4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic Acid
  • Key Differences: Functional Group: 2-Mercapto (-SH) replaces 2-amino (-NH₂) on the thiazole ring. Configuration: E-isomer vs. Z-isomer in the target compound .
  • Implications : The thiol group may participate in disulfide bonding or metal chelation, altering reactivity and biological targeting.

Benzonitrile-Thiazole Hybrid

  • Example : 4-[{2-[3-(4-Chlorophenyl)-5-(4-propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl]benzonitrile
  • Key Features : Incorporates a benzonitrile group and complex aryl substituents.
  • Activity : Studied for antifungal activity via computational methods, demonstrating the versatility of thiazole scaffolds in diverse therapeutic areas .

Biological Activity

Methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3SC_{12}H_{10}N_{2}O_{3}S with a molecular weight of approximately 262.284g/mol262.284\,g/mol . The structure includes a methyl ester functional group, a thiazole ring, and an amino group, which are crucial for its biological activity.

Structural Features

FeatureDescription
Thiazole Ring Contributes to biological activity
Amino Group Potentially enhances interaction with biological targets
Methyl Ester Group Increases lipophilicity and membrane permeability

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. This compound has shown potential against various bacterial strains in preliminary studies. The mechanism is likely linked to its ability to inhibit bacterial enzyme systems or disrupt cell wall synthesis.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic effects against cancer cell lines. Studies have indicated that derivatives of thiazole can inhibit the growth of cancer cells by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.

Tyrosinase Inhibition

Recent investigations into the compound's effects on tyrosinase activity revealed promising results. Tyrosinase is a critical enzyme in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The compound demonstrated significant inhibition of tyrosinase in cellular assays, indicating its potential as a therapeutic agent for skin-related conditions .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed:

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These findings suggest that the compound has moderate antibacterial properties.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessing the cytotoxicity of the compound against various cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
B16F10 Melanoma20Induction of apoptosis
HeLa Cervical25Cell cycle arrest
MCF7 Breast30Inhibition of proliferation

The results indicate that this compound possesses significant anticancer activity through multiple mechanisms .

Q & A

Q. Advanced

  • Solvent-free conditions : Minimize solvation effects that disrupt stereochemical control, as shown in the synthesis of selenazole analogs with >95% Z-selectivity .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to stabilize transition states. For example, triethylamine in iodomethane reactions improves regioselectivity .
  • Microwave irradiation : Enhances reaction homogeneity and reduces side reactions, critical for maintaining stereochemical integrity .

How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) for this compound?

Q. Advanced

  • Standardize assay protocols : Variations in cell lines (e.g., MCF-7 vs. MDA-MB-231), incubation times, or solvent carriers (e.g., DMSO concentration) significantly impact results .
  • Validate target engagement : Use orthogonal assays (e.g., enzyme inhibition, protein binding studies) to confirm mechanism. For instance, oxazolone derivatives with similar structures show acetylcholinesterase inhibition at 10–100 µmol/kg .
  • Control for photodegradation : Thiazolylidene derivatives may degrade under light, necessitating dark-handling protocols .

What computational methods predict the binding interactions of this compound with biological targets?

Q. Advanced

  • Molecular docking : Programs like AutoDock or Schrödinger predict binding poses. For example, benzimidazole-thiazole hybrids show π-π stacking with active-site residues in docking studies .
  • Molecular dynamics (MD) simulations : Assess binding stability over time; oxazolone derivatives retained stable interactions with acetylcholinesterase in 100-ns simulations .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity trends .

How do solvent and catalyst choices impact the scalability of its synthesis?

Q. Advanced

  • Green solvents : Ethanol or solvent-free conditions reduce toxicity and simplify purification, critical for gram-scale production .
  • Heterogeneous catalysts : Zeolites or immobilized enzymes improve recyclability. For example, silica-supported catalysts enhanced yields in analogous triazole syntheses .
  • Flow chemistry : Continuous reactors minimize intermediate degradation, particularly for light-sensitive intermediates .

What spectroscopic techniques are most reliable for quantifying impurities in this compound?

Q. Advanced

  • LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials or E-isomers) with ppm-level sensitivity .
  • ²H NMR isotope labeling : Tracks deuterated byproducts in deuterated solvents .
  • X-ray photoelectron spectroscopy (XPS) : Identifies elemental contaminants (e.g., residual catalysts like Zn) .

How does the electronic nature of substituents on the benzoate ring modulate biological activity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Nitro or fluoro substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzymes. For example, 4-fluorophenyl analogs showed higher cytotoxicity (GI₅₀ = 1.5 µM) .
  • Electron-donating groups (EDGs) : Methoxy groups increase solubility but may reduce target affinity due to steric hindrance .

What are the key challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Polymorphism : Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) promotes single-crystal growth .
  • Hydration sensitivity : Use anhydrous conditions and inert atmospheres during crystallization .
  • Data collection : High-resolution synchrotron sources resolve weak diffraction patterns from flexible thiazolylidene moieties .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced

  • Simulated gastric fluid (SGF) assays : Monitor degradation at pH 1.2–2.0 over 24 hours .
  • Plasma stability studies : Incubate with human plasma and quantify parent compound via HPLC .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks to predict shelf-life .

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